ethyl (2-aminoethyl)(methyl)phosphinate
Description
Properties
CAS No. |
146498-48-8 |
|---|---|
Molecular Formula |
C5H14NO2P |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Components
-
Amine : 2-Aminoethyl methyl ether or its hydrochloride.
-
Carbonyl source : Formaldehyde or paraformaldehyde.
-
Phosphorus reagent : Methylphosphinic acid or its ethyl ester.
In a typical procedure, formaldehyde reacts with the amine to form an iminium intermediate, which subsequently undergoes nucleophilic attack by the phosphorus reagent. A study on α-aminophosphonates demonstrated that boron trifluoride etherate (20 mol%) in acetonitrile at 26°C for 72 hours facilitates similar transformations, yielding products in 24–96% depending on steric and electronic effects.
Optimization Challenges
-
Steric hindrance : Bulky substituents on the amine (e.g., benzyl groups) reduce yields due to restricted access to the iminium intermediate.
-
Catalyst selection : Boron trifluoride enhances electrophilicity of the iminium ion, but excess catalyst may promote side reactions like phosphite hydrolysis.
Kabachnik-Fields Reaction Pathways
The Kabachnik-Fields reaction, involving amines, carbonyl compounds, and dialkyl phosphites, is adaptable to phosphinates by substituting phosphites with phosphinic acid derivatives.
Mechanistic Considerations
The reaction proceeds via a tandem imine formation and phosphorylation. For this compound:
-
Imine formation : 2-Aminoethyl methyl amine reacts with formaldehyde.
-
Phosphorylation : The imine intermediate is attacked by methylphosphinic acid ethyl ester.
A solvent-free microwave-assisted variant (180 W, 2 minutes) achieved 98% yields for analogous α-aminophosphonates, suggesting potential for rapid, high-yield synthesis.
Diastereoselectivity
Chiral catalysts (e.g., binaphthol-derived Brønsted acids) enable enantioselective synthesis. While the target compound lacks stereocenters, this method ensures regiochemical control during phosphorylation.
Direct Phosphorylation Strategies
Michaelis-Arbuzov Reaction
Reaction of 2-aminoethyl methyl ether with methylphosphinic chloride in ethanol:
Yields depend on the electrophilicity of the phosphorus reagent and the nucleophilicity of the amine.
Catalytic Phosphorylation
Boron trifluoride etherate (20 mol%) in dichloromethane at 40°C promotes phosphorylation of benzoxazine derivatives to phosphonates. Adapting this to phosphinates requires substituting triethyl phosphite with methylphosphinic acid ethyl ester.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into phosphine or other reduced forms.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl (2-aminoethyl)(methyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It may be used in the development of new materials, such as flame retardants or plasticizers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl (2-aminoethyl)(methyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the phosphinate moiety can participate in covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- This compound: The amine group increases hydrophilicity and may enhance hydrolytic stability compared to non-polar analogs. The phosphinate moiety is less reactive toward nucleophiles than phosphonates or phosphates .
- Compound 377 : The isothiocyanate group confers electrophilicity, enabling covalent binding to thiols in proteins, a mechanism critical for its antitumor activity .
- Compound 3a: The quinoline ring stabilizes the molecule via π-π stacking, improving pharmacokinetic properties .
Key Differentiators
Aminoethyl vs. Isothiocyanate: The amine in this compound offers non-covalent targeting, whereas compound 377’s isothiocyanate enables covalent modification .
Aromatic vs.
Phosphinate vs.
Q & A
Basic Question: What spectroscopic techniques are most effective for characterizing ethyl (2-aminoethyl)(methyl)phosphinate, and how should they be prioritized in structural analysis?
Answer:
Characterization of this compound requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Prioritize P NMR to confirm phosphinate bonding and H/C NMR to resolve alkyl/amine substituents .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify P=O (~1250 cm) and N-H (~3300 cm) stretches to validate functional groups .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Methodological Priority: Begin with NMR for structural backbone analysis, followed by FT-IR for functional group validation, and HRMS for molecular confirmation. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .
Basic Question: How should researchers design a synthesis protocol for this compound to ensure reproducibility?
Answer:
Key synthesis considerations:
- Precursor Selection: Use methylphosphinic acid and 2-aminoethanol as starting materials, with ethylation via nucleophilic substitution under anhydrous conditions .
- Reaction Optimization: Employ a factorial design (e.g., 2 factorial) to test variables like temperature (60–100°C), solvent (THF vs. DMF), and catalyst (e.g., triethylamine) .
- Purification: Utilize column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization for high-purity yields (>95%).
Reproducibility Tip: Document exact stoichiometry, reaction time, and inert atmosphere conditions to minimize batch variability .
Advanced Question: What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound across solvent systems?
Answer:
Address discrepancies through:
- Controlled Solvent Screening: Systematically test polar (water, ethanol) and nonpolar (hexane, toluene) solvents. Measure solubility via gravimetric analysis and stability via accelerated aging studies (40–80°C) .
- Data Normalization: Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity using multivariate regression models .
- Cross-Validation: Compare results with computational solubility parameters (e.g., COSMO-RS simulations) to identify outliers .
Contradiction Resolution: Replicate conflicting studies under identical conditions and validate instrumentation calibration (e.g., DSC for enthalpy measurements) .
Advanced Question: How can researchers mechanistically study the coordination chemistry of this compound with transition metals?
Answer:
Methodological Framework:
- Synthesis of Metal Complexes: React the phosphinate with metal salts (e.g., CuCl, Fe(NO)) in ethanol/water mixtures. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands .
- Spectroscopic Analysis: Use X-ray crystallography to resolve coordination geometry and EXAFS for local metal-ligand bonding environments .
- Theoretical Modeling: Apply density functional theory (DFT) to predict binding energies and compare with experimental stability constants .
Advanced Consideration: Investigate redox behavior via cyclic voltammetry to assess metal-ligand electron transfer pathways .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of amine/phosphinate groups .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., ethyl chloride).
- Spill Management: Neutralize spills with dilute acetic acid (for basic residues) followed by adsorption with vermiculite .
Documentation: Maintain a hazard log for incident reporting and review SDS sheets for amine-phosphinate reactivity .
Advanced Question: How can researchers apply this compound in membrane technology or catalysis, and what methodological challenges arise?
Answer:
Applications & Challenges:
- Membrane Design: Incorporate the phosphinate into polymer matrices (e.g., polyamide) for ion-selective membranes. Challenges include phase separation during casting; address via solvent blending (DMAC/THF) .
- Catalysis: Use as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Optimize enantioselectivity via chiral derivatization of the amine group .
Characterization Challenges: Use small-angle X-ray scattering (SAXS) to analyze membrane pore uniformity and chiral HPLC to resolve enantiomeric excess in catalytic products .
Advanced Question: What ontological and epistemological considerations should guide research on the environmental fate of this compound?
Answer:
- Ontological Basis: Define the compound as a persistent organic pollutant (POP) or biodegradable entity based on hydrolytic/photooxidative degradation studies .
- Epistemological Approach: Employ tiered testing:
- Tier 1: OECD 301F (ready biodegradability test).
- Tier 2: Mesocosm studies to simulate soil/water interactions .
- Methodological Alignment: Align degradation pathways with computational QSAR models to predict eco-toxicological endpoints .
Theoretical Linkage: Ground findings in Green Chemistry principles to inform sustainable synthesis redesigns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
